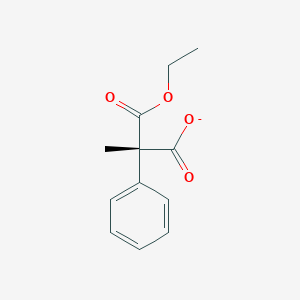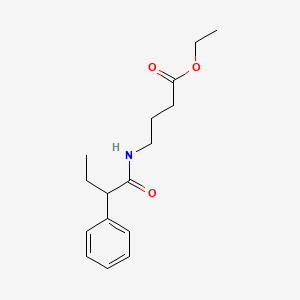![molecular formula C16H32O14 B14392542 Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate CAS No. 89965-01-5](/img/structure/B14392542.png)
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and an acetate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate typically involves esterification reactions. One common method is the reaction of acetic acid with [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process, allowing for better control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis, releasing acetic acid and [2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] alcohol, which may have their own biological activities.
類似化合物との比較
Similar Compounds
Methyl acetate: A simpler ester with a similar functional group but lacking the hydroxyl groups.
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Propyl acetate: Similar ester with a longer alkyl chain.
Uniqueness
Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate is unique due to the presence of multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups allow for additional hydrogen bonding and interactions with other molecules, making it a versatile compound in various applications.
特性
CAS番号 |
89965-01-5 |
|---|---|
分子式 |
C16H32O14 |
分子量 |
448.4 g/mol |
IUPAC名 |
acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate |
InChI |
InChI=1S/C8H16O6.4C2H4O2/c1-6(11)14-5-8(13,4-10)2-7(12)3-9;4*1-2(3)4/h7,9-10,12-13H,2-5H2,1H3;4*1H3,(H,3,4) |
InChIキー |
FDLKBHYTPNUZSN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OCC(CC(CO)O)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)

![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)




![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)


